molecular formula C10H8N2O2 B11909264 3-Methylquinoxaline-6-carboxylic acid

3-Methylquinoxaline-6-carboxylic acid

Cat. No.: B11909264
M. Wt: 188.18 g/mol
InChI Key: KBHDDNQSIMMHQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation . One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate . The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylquinoxaline-6-carboxylic acid is unique due to the presence of both a methyl group at the 3-position and a carboxylic acid group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-5-11-8-3-2-7(10(13)14)4-9(8)12-6/h2-5H,1H3,(H,13,14)

InChI Key

KBHDDNQSIMMHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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